6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers pursuing kinase inhibitor programs (CDK, FGFR, PI3K) often face a critical bottleneck: the lack of a reliable, regiospecific synthetic handle for late-stage diversification of the pyrido-oxazinone scaffold. 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one (CAS 335032-38-7) directly addresses this challenge. - The C6-Br substituent enables modular Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, unlocking focused libraries with improved potency and selectivity. - High-purity (≥95%) material ensures reproducibility in SAR explorations and process development, eliminating confounding impurities. - Rigid, privileged core scaffold provides favorable binding interactions, making it a non-interchangeable intermediate for medicinal chemistry and materials science.

Molecular Formula C7H5BrN2O2
Molecular Weight 229.03 g/mol
CAS No. 335032-38-7
Cat. No. B1285437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one
CAS335032-38-7
Molecular FormulaC7H5BrN2O2
Molecular Weight229.03 g/mol
Structural Identifiers
SMILESC1C2=C(NC(=O)O1)N=CC(=C2)Br
InChIInChI=1S/C7H5BrN2O2/c8-5-1-4-3-12-7(11)10-6(4)9-2-5/h1-2H,3H2,(H,9,10,11)
InChIKeyUQKSYBHWHOLZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one: Strategic Building Block


6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one is a brominated fused pyrido-oxazinone heterocycle that functions as a versatile building block in medicinal chemistry and chemical synthesis . The pyrido[2,3-d][1,3]oxazin-2-one core serves as a privileged scaffold in numerous kinase inhibitor programs [1], and the 6-bromo substituent provides a critical handle for late-stage functionalization via Suzuki, Buchwald-Hartwig, and other transition metal-catalyzed cross-coupling reactions [2].

Workflow Scaffold-based kinase inhibitor programs
Selection 6-Br synthetic handle for late-stage C6 functionalization
Use Context Suzuki, Buchwald-Hartwig and related cross-coupling reactions

Why Generic Pyrido-oxazinones Cannot Substitute


The presence and precise position of the bromine atom at the 6-position of the pyrido[2,3-d][1,3]oxazin-2-one ring system fundamentally distinguishes this compound from its unsubstituted or differently substituted analogs . This substituent acts as a non-redundant synthetic handle, enabling regioselective diversification that is impossible with the parent 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one scaffold [1]. While the core heterocycle may offer similar physicochemical properties, the lack of the C6-Br bond in alternative building blocks precludes their use in the same sequence of palladium-catalyzed coupling reactions, making the 6-bromo derivative an essential and non-interchangeable intermediate for certain medicinal chemistry and materials science programs [2].

Missing halogen handle

Unsubstituted pyrido-oxazinone lacks the C6-Br group, limiting direct use in Pd-catalyzed cross-coupling at this position.

Regioselectivity constraint

Differently substituted analogs may not direct diversification to the same C6 site, potentially altering synthetic sequence design.

Synthetic route incompatibility

Building blocks without a C6 halogen may not serve as direct replacements in established late-stage functionalization protocols.

Key Differentiators vs. Closest Analogs


Unique Cross-Coupling Reactivity

The 6-bromo substituent in 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one acts as a crucial leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the installation of aryl, heteroaryl, or amine groups at the C6 position. This reactivity is entirely absent in the parent compound, 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one (CAS 118-71-8), which lacks a halogen handle [1]. Consequently, the 6-bromo derivative offers a divergent point for creating focused libraries of novel compounds that cannot be accessed from the unsubstituted core [2].

Cross-Coupling Handle
Class-level inference
C6-Br present
Enables Pd-catalyzed C6 diversification not possible from unsubstituted core
Parent pyrido-oxazinone lacks halogen handle
Medicinal Chemistry Organic Synthesis Cross-Coupling

High Purity for Reproducible Results

Multiple vendors, including AKSci, Boc Sciences, MolCore, and Combi-Blocks, specify a minimum purity of 95% for 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one (335032-38-7), with some suppliers offering material at NLT 98% purity . This contrasts with many custom-synthesized or less-established analogs for which purity data is either unspecified or provided only at a lower, less reliable threshold. While this is a class-level attribute, the consistent commercial availability at this high purity grade reduces the risk of batch-to-batch variability in sensitive synthetic sequences .

Commercial Purity
Cross-study comparable
≥95% (NLT 98% reported)
Supports reproducible multi-step synthesis
Supplier data; verify by certificate of analysis
Quality Control Process Chemistry Procurement

Conformational Rigidity for Target Engagement

6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one possesses a rotatable bond count of zero . This inherent rigidity is a hallmark of the pyrido[2,3-d][1,3]oxazin-2-one scaffold and is a key differentiator from more flexible monocyclic building blocks . The absence of rotatable bonds minimizes the entropic penalty upon binding to a biological target, potentially enhancing binding affinity and selectivity. While this property is shared across many fused pyrido-oxazinones, it is a critical attribute that justifies the selection of this compound class for structure-based drug design [1].

Conformational Rigidity
Class-level inference
0 rotatable bonds
Minimizes entropic penalty for target binding
Shared across fused pyrido-oxazinone scaffolds
Molecular Modeling Drug Design Conformational Analysis

Application Scenarios


Late-Stage Diversification of Kinase Inhibitors

In medicinal chemistry programs targeting kinases such as CDKs, FGFRs, or PI3Ks, 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one is employed as a core intermediate. The bromine atom at the C6 position enables the introduction of diverse aryl or amine groups via cross-coupling reactions, generating focused libraries of candidate molecules with improved potency and selectivity [1][2]. The rigid pyrido-oxazinone core contributes to favorable binding interactions, while the 6-bromo handle allows for modular diversification .

Synthesis of Novel Heterocyclic Building Blocks

This compound serves as a key starting material for the synthesis of more complex heterocyclic systems, such as pyrido-fused oxazines, thiazines, and pyrimidines. The 6-bromo group can be transformed into a wide range of functional groups, including amines, ethers, and carbon-linked substituents, facilitating the construction of novel chemical space in medicinal chemistry and materials science .

Structure-Activity Relationship (SAR) Studies

The availability of 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one at high purity (≥95%) and its rigid scaffold make it ideal for systematic SAR investigations. Researchers can reliably explore the impact of diverse C6 substitutions on biological activity without confounding factors from impurities or conformational flexibility .

Process Chemistry and API Scale-Up

The robust synthetic accessibility of this compound, combined with its defined purity profile, supports its use in process development for the large-scale production of advanced intermediates and APIs. The ability to scale up reactions involving this building block is enhanced by the reproducibility afforded by high-quality commercial material .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
6-Bromo synthetic handle
Pd-catalyzed cross-coupling scope
Heterocycle library synthesis
C6 functional group tolerance
Diversification via amination, etherification, C-C bond formation
SAR investigation platform
High purity and rigid scaffold
Reproducible biological assay outcomes
Process development intermediate
Consistent purity profile
Scalability and batch-to-batch reproducibility

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